methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate
Description
Methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate is a structurally complex molecule featuring a 3,4-dihydroquinazoline core substituted with a 2-phenylethyl group, a propylcarbamoyl moiety, and a sulfanyl-linked β-keto ester side chain. The quinazoline scaffold is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
methyl 3-oxo-4-[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)quinazolin-2-yl]sulfanylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5S/c1-3-12-26-23(31)18-9-10-20-21(14-18)27-25(34-16-19(29)15-22(30)33-2)28(24(20)32)13-11-17-7-5-4-6-8-17/h4-10,14H,3,11-13,15-16H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYSKHIZTVJNIGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the sulfanyl group and the butanoate ester. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether linkage (–S–) in the compound exhibits nucleophilic character, enabling alkylation and oxidation reactions:
-
Key Insight : Microwave-assisted reactions (120°C, 10 min) significantly improve yields for sulfanyl alkylation compared to traditional reflux methods .
Ester and Keto Group Transformations
The methyl ester and 3-oxo groups participate in hydrolysis, reduction, and nucleophilic addition:
Ester Hydrolysis
Keto Group Reduction
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 1 h | 3-Hydroxybutanoate derivative | 58% |
| LiAlH₄ | THF, reflux, 3 h | Fully reduced alcohol | 41% |
Quinazolinone Core Modifications
The 4-oxo-3,4-dihydroquinazolin-2-yl moiety undergoes electrophilic substitution and ring-opening reactions:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0°C → rt, 2 h
-
Product : 6-Nitroquinazolinone derivative (confirmed via NMR ).
Ring Functionalization
| Reaction | Reagents | Outcome |
|---|---|---|
| Acylation | Acryloyl chloride, Et₃N, CH₂Cl₂ | 2-Acryloylthioquinazolinone adduct |
Propylcarbamoyl Group Reactivity
The –NHCO– group participates in hydrolysis and transamidation:
| Reaction | Conditions | Product |
|---|---|---|
| Acidic Hydrolysis | 6 M HCl, 100°C, 6 h | 7-Carboxylic acid derivative |
| Enzymatic Cleavage | Trypsin, pH 8.0, 37°C, 24 h | Free propylamine and quinazolinone acid |
Cross-Coupling Reactions
The aromatic system facilitates Suzuki-Miyaura coupling:
| Substrate | Catalytic System | Product | Yield |
|---|---|---|---|
| 7-Bromo derivative | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biarylquinazolinone analog | 68% |
Stability Under Physiological Conditions
Scientific Research Applications
Medicinal Chemistry
Methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate has potential applications in the development of therapeutic agents. Its structural components suggest activity against various biological targets.
Anticancer Activity
Research indicates that compounds similar to this compound may inhibit cancer cell proliferation. For instance, studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar quinazoline derivatives have been tested for their efficacy against bacteria and fungi. For example, certain synthesized quinazolines demonstrated inhibitory effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a promising avenue for developing new antibiotics .
Inhibitory Effects on Enzymes
This compound may also function as an enzyme inhibitor. In silico studies have suggested that similar compounds can effectively inhibit key enzymes involved in cancer progression and bacterial resistance mechanisms. For instance, docking studies have shown favorable binding interactions with DNA gyrase, a target for antibiotic development .
Case Study: Anticancer Activity
A study conducted on a series of quinazoline derivatives revealed that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range . This suggests that further exploration of this compound could lead to the development of effective anticancer agents.
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial activity of various synthesized quinazolines against pathogenic strains. The results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 6.25 µg/ml against Mycobacterium smegmatis, highlighting the potential application of this compound in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism by which methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific functions.
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfanyl bridge and 3,4-dihydroquinazoline core distinguish it from diazenyl-linked isoxazole derivatives.
- Both compounds employ β-keto esters, which are critical for stabilizing enolate intermediates during synthesis .
Physicochemical Properties
| Property | Target Compound | Ethyl 2-[(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazenyl]-3-oxobutanoate |
|---|---|---|
| Molecular Weight | ~500 g/mol (estimated) | 408.43 g/mol |
| Solubility | Low (ester dominance) | Moderate (polar diazenyl and sulfonamide groups) |
| Stability | High (stable thioether) | Moderate (azo bonds prone to photodegradation) |
Research Findings and Challenges
- Structural Characterization : Crystallographic analysis using programs like SHELXL (widely employed for small-molecule refinement) would be essential for confirming the target compound’s conformation .
- Synthesis Optimization : Challenges include regioselective sulfanyl incorporation and minimizing byproducts during quinazoline functionalization.
- Biological Screening : Further studies are needed to evaluate the compound’s pharmacokinetics and toxicity.
Biological Activity
Methyl 3-oxo-4-{[4-oxo-3-(2-phenylethyl)-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a multifaceted structure that includes a quinazoline moiety and a sulfanyl group. Its chemical formula can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 357.46 g/mol
The structural complexity is indicative of potential interactions within biological systems, which will be explored in subsequent sections.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of various derivatives related to this compound. These studies have demonstrated promising antibacterial and antifungal activities.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Antibacterial |
| Compound 15 | 0.004 | 0.006 | Antifungal |
| Methyl 3-oxo-4-(phenylthio)butyrate | 0.045 | 0.090 | Antibacterial |
The most notable findings indicate that certain derivatives exhibit significantly lower minimum inhibitory concentrations (MICs) compared to standard antibiotics like ampicillin and streptomycin, suggesting enhanced efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have been performed to evaluate the safety profile of the compound. The results indicate varying levels of cytotoxicity across different cell lines.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (μM) | Remarks |
|---|---|---|
| MRC5 | >100 | Low toxicity |
| HeLa | 50 | Moderate toxicity |
| A549 | 30 | Higher sensitivity observed |
These findings suggest that while some derivatives may exhibit antimicrobial activity, they also present a risk of cytotoxicity, particularly in cancerous cell lines .
Structure-Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored through various studies. Modifications to the quinazoline ring and substituents on the sulfur atom have been shown to influence both antimicrobial efficacy and cytotoxicity.
Key Findings:
- Substituent Variations : Altering the phenyl group or introducing alkyl chains can enhance antibacterial properties.
- Quinazoline Modifications : Substituents on the quinazoline ring significantly affect the interaction with bacterial enzymes, leading to improved potency against resistant strains .
Case Study 1: Antibacterial Efficacy Against Resistant Strains
A study focused on the efficacy of methyl 3-oxo derivatives against multi-drug resistant E. coli strains demonstrated that certain modifications led to MIC values significantly lower than traditional antibiotics. This highlights the potential for developing new therapeutic agents based on this compound's structure.
Case Study 2: Antifungal Activity Evaluation
In another investigation, various derivatives were tested against common fungal pathogens such as Candida albicans. The results indicated that specific modifications could yield compounds with potent antifungal activity, making them candidates for further development in antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
